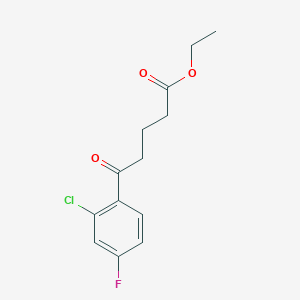

Ethyl 5-(2-chloro-4-fluorophenyl)-5-oxovalerate

Description

Properties

IUPAC Name |

ethyl 5-(2-chloro-4-fluorophenyl)-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClFO3/c1-2-18-13(17)5-3-4-12(16)10-7-6-9(15)8-11(10)14/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSTXNOAHPOTYCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=C(C=C(C=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-chloro-4-fluorophenyl)-5-oxovalerate typically involves the esterification of 5-oxo-5-(2-chloro-4-fluorophenyl)pentanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-chloro-4-fluorophenyl)-5-oxovalerate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

Oxidation: 5-(2-chloro-4-fluorophenyl)-5-oxopentanoic acid.

Reduction: Ethyl 5-(2-chloro-4-fluorophenyl)-5-hydroxyvalerate.

Substitution: Products depend on the nucleophile used, such as 2-methoxy-4-fluorophenyl derivatives.

Scientific Research Applications

Ethyl 5-(2-chloro-4-fluorophenyl)-5-oxovalerate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-chloro-4-fluorophenyl)-5-oxovalerate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. The pathways involved can include inhibition of signal transduction processes, particularly those mediated by receptors such as Toll-like receptor 4 (TLR4) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Substituted Derivatives

The following table summarizes critical parameters of ethyl 5-(2-chloro-4-fluorophenyl)-5-oxovalerate and its analogs:

Key Differences and Implications

Substituent Position and Electronic Effects

- Positional Isomerism: The target compound (2-Cl, 4-F) and its isomer (4-Cl, 2-F) share identical molecular weights but differ in substituent positions. In contrast, the 4-chloro isomer may exhibit altered electronic distribution due to the para-positioned chlorine .

- Methyl vs. Halogen Substitution : The 3-chloro-4-methyl derivative replaces fluorine with a methyl group, increasing molecular weight (280.74 g/mol) and introducing steric bulk. Methyl groups are electron-donating, which could reduce the electron-withdrawing effect of chlorine, altering reactivity in cyclization reactions.

Fluorine Substitution Patterns

- Mono- vs. Di-Fluoro Derivatives: The 3,5-difluoro analog has two electronegative fluorine atoms, enhancing electron-withdrawing effects compared to the target compound’s single fluorine. This could accelerate reactions requiring electrophilic intermediates, such as Friedel-Crafts acylations.

Reactivity in Pyrazole Formation

highlights the use of chloro-fluorophenylhydrazine with trifluorobutanoate esters to form pyrazole derivatives. The target compound’s 2-chloro-4-fluorophenyl group could similarly participate in hydrazine-based condensations, with its substituents influencing reaction kinetics and product stability .

Commercial Availability and Purity

- The target compound is supplied by Advanced Technology & Industrial Co., Ltd., though purity data are unspecified .

- The 4-chloro-2-fluoro isomer is available at 97% purity from CymitQuimica, making it preferable for high-yield syntheses .

- The 3-chloro-4-methyl variant is marketed by Global Chemical Supplier, though its applications remain less documented .

Biological Activity

Ethyl 5-(2-chloro-4-fluorophenyl)-5-oxovalerate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound belongs to the class of esters and is characterized by the presence of a 2-chloro-4-fluorophenyl group attached to a 5-oxovalerate moiety. Its molecular formula is , with a molecular weight of approximately 284.7 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems:

- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites, thereby preventing substrate access. This mechanism is crucial in modulating biochemical pathways, particularly those involved in inflammation and cell signaling.

- Receptor Binding : this compound has shown potential in binding to receptors such as Toll-like receptor 4 (TLR4), which plays a significant role in immune response. This interaction may lead to altered signal transduction pathways, influencing cellular responses.

In Vitro Studies

Research has demonstrated that this compound exhibits several biological activities:

- Anti-inflammatory Activity : Studies indicate that this compound can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and nitric oxide in human microglial cells. This suggests potential applications in treating neuroinflammatory conditions.

- Neuroprotective Effects : In vitro assays have shown that the compound can protect neuronal cells from apoptosis induced by oxidative stress, as evidenced by reduced levels of cleaved caspase-3 and ER chaperone BIP.

- Antimicrobial Properties : Preliminary data suggest that derivatives of this compound may possess antimicrobial activity against various strains, including some resistant bacteria.

Case Studies

A notable case study involved the synthesis of derivatives based on this compound, which were evaluated for their anti-tubercular properties. The results indicated that certain derivatives exhibited significant activity against Mycobacterium tuberculosis, outperforming existing frontline drugs in potency.

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Ethyl 5-(3-chloro-4-fluorophenyl)-5-oxovalerate | Structure | Different substitution pattern; ongoing research for biological activity |

| Ethyl 5-(2-bromo-4-fluorophenyl)-5-oxovalerate | - | Potentially different reactivity due to bromine substitution |

Q & A

Q. What are the standard synthetic routes for Ethyl 5-(2-chloro-4-fluorophenyl)-5-oxovalerate, and how is reaction efficiency optimized?

The synthesis typically involves esterification of 5-(2-chloro-4-fluorophenyl)-5-oxovaleric acid with ethanol using acid catalysts (e.g., H₂SO₄) under reflux. Key parameters include temperature control (~80–100°C), solvent selection (e.g., toluene), and stoichiometric ratios to maximize yield. Post-reaction, purification via column chromatography or recrystallization ensures purity. Optimization may involve adjusting catalyst loading or reaction time to mitigate side reactions like hydrolysis .

Q. How is the molecular structure of this compound verified post-synthesis?

Techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., chloro/fluoro groups on phenyl ring).

- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (e.g., C₁₃H₁₃ClF O₃, ~272.7 g/mol).

- X-ray Crystallography : Using SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures and confirm stereochemistry .

Q. What in vitro assays are used to evaluate its biological activity?

Common assays include:

- Antimicrobial Testing : Broth microdilution (MIC determination against bacterial/fungal strains).

- Anti-inflammatory Screening : Inhibition of TNF-α or IL-6 in macrophage models.

- Cytotoxicity Assays : MTT or apoptosis assays (e.g., IC₅₀ values in cancer cell lines) .

Advanced Research Questions

Q. How do electronic effects of substituents (Cl, F) influence reactivity in nucleophilic substitution reactions?

The electron-withdrawing Cl (para) and F (meta) groups enhance electrophilicity at the ketone and ester carbonyls, facilitating nucleophilic attack. Computational studies (DFT) show reduced electron density at reaction sites, accelerating substitutions (e.g., with Grignard reagents). Steric hindrance from substituents may reduce accessibility, requiring optimized solvents (e.g., DMF) or catalysts (e.g., Pd) .

Q. What contradictions exist in reported biological activities of halogenated valerates, and how are they resolved?

Discrepancies in IC₅₀ values (e.g., anti-inflammatory vs. cytotoxic effects) arise from assay variability (cell type, exposure time). Meta-analyses using standardized protocols (e.g., CONSORT-EHEALTH guidelines) improve reproducibility. For example, dose-response curves must be normalized to controls, and batch-to-batch compound purity verified via HPLC (>95%) .

Q. How can computational modeling predict binding affinity to lysophosphatidic acid (LPA) receptors?

Molecular docking (AutoDock Vina) and MD simulations model interactions between the compound’s chloro/fluoro groups and LPA receptor residues (e.g., Arg³⁰⁷, Tyr²⁹⁸). Binding free energy (ΔG) calculations correlate with experimental IC₅₀ values. Substituent modifications (e.g., replacing Cl with Br) are modeled to predict enhanced affinity .

Methodological Comparisons

Q. What analytical methods differentiate this compound from analogs (e.g., 4-chloro vs. 2-chloro derivatives)?

Q. How does substituent positioning (2-Cl-4-F vs. 3-Cl-5-F) alter pharmacokinetic profiles?

- Lipophilicity (LogP) : 2-Cl-4-F increases LogP (2.8 vs. 2.5 for 3-Cl-5-F), enhancing membrane permeability.

- Metabolic Stability : Fluorine at the 4-position reduces CYP450-mediated oxidation, prolonging half-life.

- Solubility : Polar surface area (PSA) differences affect aqueous solubility (e.g., 45 Ų vs. 50 Ų) .

Data Reproducibility & Safety

Q. What protocols ensure reproducibility in synthetic workflows?

Q. What safety precautions are critical for handling halogenated valerates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.